N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have focused on achieving stereoselective construction of the 8-azabicyclo[3.2.1]octane scaffold , which serves as the central core for tropane alkaloids. Various methodologies have been explored, including enantioselective approaches starting from acyclic precursors or directly controlling stereochemistry during the scaffold formation. These synthetic strategies have attracted attention from research groups worldwide .
Molecular Structure Analysis
The molecular formula of N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide is C₁₄H₂₀N₂ . Its molecular weight is approximately 216.32 g/mol . The compound features a bicyclic architecture with a central 8-azabicyclo[3.2.1]octane core, which contributes to its intriguing biological activities .
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-[(1S,5R)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-18(22)20(2)13-19(23)21-16-9-10-17(21)12-15(11-16)14-7-5-4-6-8-14/h3-8,15-17H,1,9-13H2,2H3/t15?,16-,17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQYHWBLMIZUDO-ALOPSCKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1C2CCC1CC(C2)C3=CC=CC=C3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)N1[C@@H]2CC[C@H]1CC(C2)C3=CC=CC=C3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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